molecular formula C10H11BrN2O B11528680 4-bromo-N'-(propan-2-ylidene)benzohydrazide

4-bromo-N'-(propan-2-ylidene)benzohydrazide

Cat. No.: B11528680
M. Wt: 255.11 g/mol
InChI Key: ACUGVEZGJQDKJR-UHFFFAOYSA-N
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Description

4-bromo-N’-(propan-2-ylidene)benzohydrazide is an organic compound with the molecular formula C10H11BrN2O It is a derivative of benzohydrazide, characterized by the presence of a bromine atom and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(propan-2-ylidene)benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with acetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The general reaction scheme is as follows:

4-bromobenzohydrazide+acetone4-bromo-N’-(propan-2-ylidene)benzohydrazide\text{4-bromobenzohydrazide} + \text{acetone} \rightarrow \text{4-bromo-N'-(propan-2-ylidene)benzohydrazide} 4-bromobenzohydrazide+acetone→4-bromo-N’-(propan-2-ylidene)benzohydrazide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(propan-2-ylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N’-(propan-2-ylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N’-(propan-2-ylidene)benzohydrazide involves its interaction with molecular targets through its hydrazone group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
  • 2-bromo-N’-[1-(propan-2-yl)piperidin-4-ylidene]benzohydrazide
  • 4-bromo-N’-(3-phenyl-2-propen-1-ylidene)benzohydrazide

Uniqueness

4-bromo-N’-(propan-2-ylidene)benzohydrazide is unique due to the presence of both a bromine atom and an isopropylidene group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

4-bromo-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H11BrN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)

InChI Key

ACUGVEZGJQDKJR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C

Origin of Product

United States

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